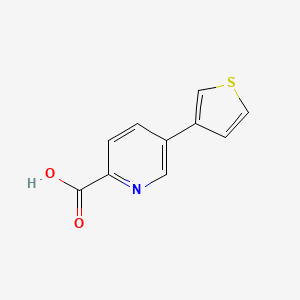
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, also known as AMPN or 2-Amino-5-methylphenylnicotinic acid, is an organic compound that is commonly used in scientific research and laboratory experiments. It is an important intermediate in organic synthesis and has a wide range of applications in biochemistry, pharmacology, and medicine.
作用机制
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, is an organic compound that acts as an agonist at nicotinic acetylcholine receptors in the central nervous system. It binds to the receptor and activates it, causing an increase in the activity of the receptor. This activation of the receptor leads to an increase in the release of neurotransmitters, such as acetylcholine and glutamate. This, in turn, leads to an increase in neuronal activity, which can have a variety of effects, depending on the type of receptor that is being activated.
Biochemical and Physiological Effects
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, has a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as it can protect neurons from damage caused by toxins and other environmental factors. It has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the brain and other organs. In addition, it has been shown to have anti-oxidant effects, as it can reduce oxidative stress in the body. Finally, it has been shown to have anticonvulsant effects, as it can reduce the frequency and severity of seizures.
实验室实验的优点和局限性
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, as the Suzuki coupling reaction is typically used. In addition, it is relatively inexpensive, making it a cost-effective option for research and laboratory experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, so it must be stored in a cool, dry place. In addition, it is toxic if ingested, so it should be handled with care and proper safety precautions should be taken when using it in experiments.
未来方向
The potential future directions for 2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, are numerous. One potential direction is to further explore its neuroprotective properties, as it could be used to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore its anti-inflammatory properties, as it could be used to treat inflammatory diseases such as asthma and arthritis. Finally, its anticonvulsant properties could be explored further, as it could be used to treat epilepsy. In addition, it could be used to develop new pharmaceuticals and other bioactive molecules.
合成方法
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, can be synthesized from the reaction of 2-aminobenzoic acid with 2-methylphenylboronic acid in the presence of a Pd/C catalyst. This reaction is known as the Suzuki coupling reaction, and it produces a high yield of the desired product. The reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to ensure that the desired product has been formed.
科学研究应用
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, is widely used in scientific research and laboratory experiments. It is a common intermediate in organic synthesis and can be used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of various drugs, including anticonvulsants and antipsychotics. In addition, it is used in the synthesis of various peptides, peptidomimetics, and other bioactive molecules.
属性
IUPAC Name |
2-amino-5-(2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDQMYUFUURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686916 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-31-3 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386198.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386205.png)










